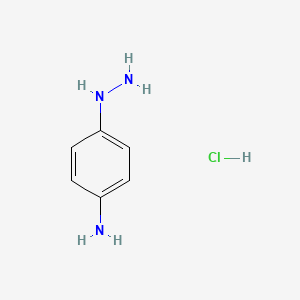
4-Hydrazinylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinylaniline hydrochloride is an organic compound with the molecular formula C6H9N3·HCl It is a derivative of aniline, where the amino group is substituted with a hydrazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylaniline hydrochloride typically involves the reduction of 4-nitroaniline to 4-hydrazinylaniline, followed by its conversion to the hydrochloride salt. One common method includes:
Reduction of 4-nitroaniline: This step involves the reduction of 4-nitroaniline using hydrazine hydrate in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Formation of Hydrochloride Salt: The resulting 4-hydrazinylaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced further to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydrazinylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydrazinylaniline hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroaniline: A precursor in the synthesis of 4-Hydrazinylaniline hydrochloride.
4-Aminophenylhydrazine: A structurally similar compound with different reactivity.
Phenylhydrazine: Another hydrazine derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other hydrazine derivatives. Its ability to undergo a variety of chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H10ClN3 |
|---|---|
Molekulargewicht |
159.62 g/mol |
IUPAC-Name |
4-hydrazinylaniline;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,7-8H2;1H |
InChI-Schlüssel |
KMVSVOWOALYPQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B12953323.png)
![(3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12953327.png)
![7-Fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12953329.png)
![(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)

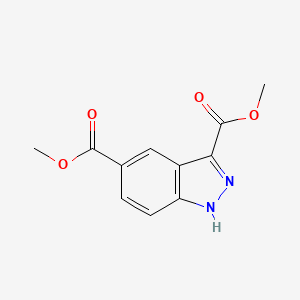
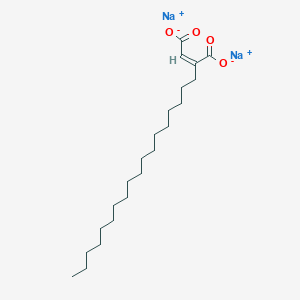


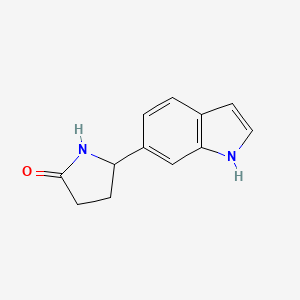
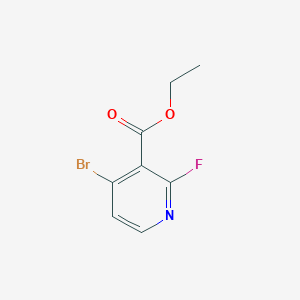
![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12953366.png)


